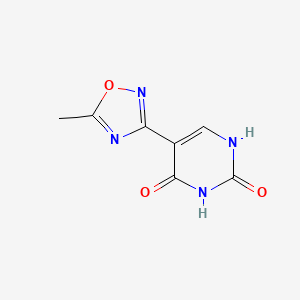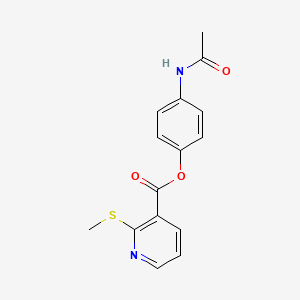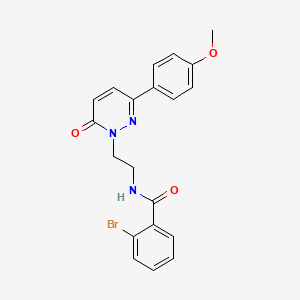
2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a bromine atom attached to the benzene ring, a pyridazinone ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyridazinone rings are likely to be planar due to the conjugation of pi electrons. The bromine atom would add significant weight to the molecule .Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point. The various functional groups could allow it to participate in a range of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various compounds related to "2-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide," exploring their chemical properties and reactions. For example, the synthesis of triazolo-/thiadiazolo-benzoxazines involves a cyclization reaction that could be related to the synthesis pathway of similar compounds, highlighting the importance of understanding chemical reactions in developing new pharmaceuticals (Dabholkar & Gavande, 2012). Furthermore, the practical synthesis of an orally active CCR5 antagonist demonstrates the relevance of specific synthetic pathways in creating effective pharmaceutical agents (Ikemoto et al., 2005).
Biological and Pharmacological Potential
The biological and pharmacological potential of compounds structurally related to "this compound" has been explored through various studies. For instance, novel bromophenols with antioxidant properties and inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase have been identified, indicating potential therapeutic applications in treating diseases related to oxidative stress and enzyme dysregulation (Öztaşkın et al., 2017). Another study focused on the synthesis and anticancer evaluation of new derivatives, emphasizing the importance of structural modifications in enhancing anticancer activity (Bekircan et al., 2008).
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVDGXFBWUWIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2386768.png)

![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)
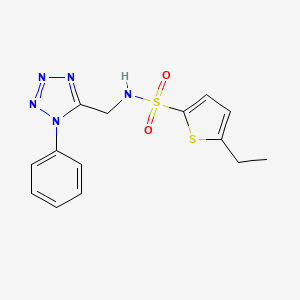
![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)
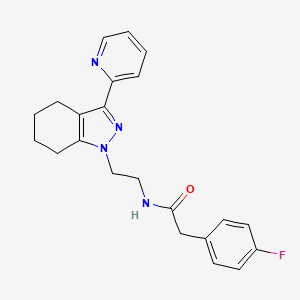

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)
